Imidazolethiamine
Description
Historical Context of Thiamine (B1217682) Antimetabolite Research
The study of thiamine antimetabolites has its roots in the early 20th century, following the discovery and synthesis of thiamine itself. The initial research into vitamins was heavily focused on understanding their role in preventing deficiency diseases, such as beriberi in the case of thiamine. libretexts.org As the biochemical functions of vitamins were elucidated, scientists began to explore the effects of structurally similar compounds that could antagonize these functions.
The development of synthetic chemistry in the last century spurred the creation of various thiamine antimetabolites. nih.gov Among the earliest and most extensively studied are pyrithiamine, where the thiazole ring of thiamine is replaced by a pyridine ring, and oxythiamine, where the amino group on the pyrimidine ring is replaced by a hydroxyl group. nih.govnih.gov These compounds were instrumental in demonstrating the metabolic pathways in which thiamine is involved and in inducing experimental thiamine deficiency in laboratory animals to study the physiological effects.
Research into thiamine antagonists has also been driven by the search for new therapeutic agents. For example, some thiamine antimetabolites have been investigated for their potential as anticancer and antifungal agents, owing to their ability to disrupt the metabolism of rapidly proliferating cells. nih.gov The synthesis of novel analogs, including those with different heterocyclic ring systems, represents a continuing effort to develop more potent and selective inhibitors of thiamine-dependent processes.
Classification within Antivitamins and Antimetabolites
Imidazolethiamine falls under the broader categories of antivitamins and antimetabolites. An antivitamin is a substance that prevents a vitamin from exerting its normal biological effect. wikipedia.org Antimetabolites are compounds that impede normal metabolic processes, often due to their structural similarity to a naturally occurring metabolite. wikipedia.org
Thiamine antagonists can be classified based on the part of the thiamine molecule that is modified. These modifications can occur on the pyrimidine ring, the thiazole ring, or the methylene bridge that connects them.
Pyrimidine Ring Analogs: Modifications to the pyrimidine moiety can affect the compound's ability to be recognized by enzymes. Oxythiamine is a prime example of this class.
Thiazole Ring Analogs: This is the category where this compound belongs. By replacing the thiazole ring with another heterocyclic system like imidazole (B134444) or pyridine (in the case of pyrithiamine), the catalytic activity of the coenzyme form is typically abolished.
Methylene Bridge Analogs: Alterations to the methylene bridge can affect the flexibility and conformation of the molecule, influencing its interaction with enzymes.
The mechanism of action of these antivitamins can also be a basis for classification. Some, like pyrithiamine, primarily act by inhibiting the synthesis of the active coenzyme form (TPP). nih.gov Others, like oxythiamine, are converted to their pyrophosphate esters and then compete with TPP for binding to apoenzymes. nih.gov The formation of an aminopyrimidine-imidazolium thiamine antagonist from the antibiotic metronidazole has been reported, which acts as an efficient inhibitor of thiamine diphosphokinase. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
305-25-9 |
|---|---|
Molecular Formula |
C12H17N5O |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-methylimidazol-4-yl]ethanol |
InChI |
InChI=1S/C12H17N5O/c1-8-11(3-4-18)15-7-17(8)6-10-5-14-9(2)16-12(10)13/h5,7,18H,3-4,6H2,1-2H3,(H2,13,14,16) |
InChI Key |
XDMJYDYAKPEKIU-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1CC2=CN=C(N=C2N)C)CCO |
Canonical SMILES |
CC1=C(N=CN1CC2=CN=C(N=C2N)C)CCO |
Other CAS No. |
305-25-9 |
Synonyms |
3-(4-amino-2-methyl-5-pyrimidylmethyl)-4-methyl- 5-(beta-hydroxyethyl)imidazolium dihydrobromide imidazolethiamine |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Imidazolethiamine
Chemical Synthesis Approaches
The construction of the imidazolethiamine core relies on established principles of heterocyclic chemistry, with specific methodologies adapted to yield the desired product efficiently. Key approaches include N-alkylation reactions to form the imidazole (B134444) ring and the utilization of microwave irradiation to accelerate reaction times and improve yields.
N-Alkylation Reactions in Heterocyclic Compound Synthesis
N-alkylation is a fundamental process in the synthesis of nitrogen-containing heterocyclic compounds, including imidazole derivatives. nih.gov This class of reactions involves the formation of a carbon-nitrogen bond, typically by reacting an amine with an alkylating agent. In the context of this compound synthesis, N-alkylation can be a key step in building the imidazole portion of the molecule or in attaching various substituents to the imidazole ring.
The N-alkylation of heterocyclic compounds bearing an acidic hydrogen on a nitrogen atom is often achieved by first treating the compound with a suitable base to form an anion, which then acts as a nucleophile towards an alkylating agent like an alkyl halide. A variety of bases have been employed for this purpose, including sodium hydroxide (B78521), sodium amide, and organometallic compounds. Another approach involves performing the reaction under phase-transfer catalysis (PTC) conditions, which allows direct reaction between the heterocyclic compound and the alkyl halide without prior salt formation.
Recent advancements have focused on developing milder and more efficient catalytic systems for N-alkylation. For instance, cesium hydroxide has been shown to promote selective N-monoalkylation of primary amines, a technique that is highly chemoselective. Similarly, KF/Al2O3 has been demonstrated as an effective and mild catalyst for the N-alkylation of various amines and nitrogen heterocycles using alkyl halides, leading to good to excellent yields in short reaction times. Transition metal complexes, particularly those of iridium and ruthenium, have also emerged as powerful catalysts for the N-alkylation of amines using alcohols as the alkylating agents, offering an environmentally benign pathway that produces water as the only byproduct.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has become an invaluable tool in medicinal and combinatorial chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. medchemexpress.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, leading to faster and more efficient chemical transformations compared to conventional heating methods. rsc.orgorganic-chemistry.org
The synthesis of imidazole derivatives is particularly amenable to microwave-assisted approaches. frontiersin.org For example, a one-pot, solvent-free synthesis of 2,4,5-trisubstituted imidazoles can be achieved by the condensation of an aldehyde, benzil, and ammonium (B1175870) acetate (B1210297) under microwave irradiation. medchemexpress.com This method offers significant advantages, including the use of an inexpensive and readily available catalyst, procedural simplicity, and high yields of the desired products. medchemexpress.com Similarly, novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives have been synthesized via a sequential two-step, one-pot, multicomponent reaction under microwave-assisted conditions, demonstrating the versatility of this green chemistry approach. nih.gov
The benefits of microwave-assisted synthesis extend to a wide range of organic reactions relevant to the construction of complex molecules like this compound. youtube.com The technology has been successfully applied in various areas of drug discovery, including the generation of compound libraries for screening purposes. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocyclic Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes | medchemexpress.com |
| Yield | Often lower | Generally higher (3% to 113% increase reported) | medchemexpress.com |
| Heating | Surface heating, non-uniform | Volumetric, uniform heating | rsc.org |
| Environmental Impact | Can require larger solvent volumes and longer energy use | Often allows for solvent-free reactions, reduced energy consumption | rsc.orgnih.gov |
Isotopic Labeling and Structural Modification for Research
Isotopic labeling is a powerful technique for elucidating metabolic pathways, reaction mechanisms, and the pharmacokinetics of bioactive compounds. The incorporation of stable or radioactive isotopes into the this compound structure allows for its detection and quantification in biological systems.
Deuteration Studies on Thiamine (B1217682) Analogs
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used as a tracer in metabolic studies. rsc.orgnih.gov Replacing hydrogen with deuterium in a molecule can also subtly alter its pharmacokinetic and metabolic profiles, a strategy sometimes employed in drug development. Deuterium-labeled thiamine analogs, such as Thiamine-d3 and Thiamine-d4, are commercially available and serve as internal standards for mass spectrometry-based quantification. rsc.orgnih.gov
The synthesis of deuterated thiamine analogs can be achieved through various methods. One common approach is hydrogen isotope exchange (HIE), where hydrogen atoms in the target molecule are swapped for deuterium atoms. This can be catalyzed by transition metals like iridium, which are effective for labeling aromatic substrates. nih.gov For instance, iridium complexes with N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands have been developed for HIE under ambient conditions. nih.gov Another strategy involves using deuterated reagents in the synthesis process. While direct deuteration of thiamine in plant tissues by incubation with D₂O has shown limited success, chemical synthesis provides a more reliable route to specifically labeled compounds. medchemexpress.com
Tritiation Methods for Thiamine and Derivatives
Tritium (B154650) (³H or T) is a radioactive isotope of hydrogen that emits low-energy beta particles, making it an excellent tracer for a wide range of biomedical research applications, including pharmacokinetics, autoradiography, and receptor binding studies. openmedscience.compharmaron.com The high specific activity achievable with tritium labeling allows for the detection of very low concentrations of the labeled compound. openmedscience.com
Several methods are available for the synthesis of tritiated compounds. rsc.orgcam.ac.uk Catalytic reduction of a suitable precursor with tritium gas is a common technique. For example, a double bond or a halogen atom in a precursor molecule can be replaced with tritium. rsc.org Metal-catalyzed hydrogen isotope exchange reactions, similar to those used for deuteration, can also be employed using tritium gas or tritiated water as the tritium source. nih.govrsc.org More recent developments include photoredox-catalyzed methods for introducing tritium. nih.gov The choice of method depends on the desired position of the label and the chemical nature of the molecule being synthesized. rsc.org For instance, tritiated thymidine (B127349) is widely used as a radiolabeled DNA precursor to measure cellular proliferation. openmedscience.com
Synthesis of this compound Derivatives for Comparative Analysis
The synthesis of a variety of this compound derivatives is essential for structure-activity relationship (SAR) studies and for developing analogs with improved biological activity or selectivity. youtube.comnih.gov Modifications can be made to either the imidazole or the thiamine portion of the molecule.
The synthesis of imidazole analogs often involves multicomponent reactions that allow for the rapid generation of a library of structurally diverse compounds. nih.govfrontiersin.org For example, different aldehydes, amines, and other building blocks can be used in reactions like the Debus imidazole synthesis to create a range of substituted imidazoles. nih.gov Fused heterocyclic systems, such as imidazole-fused imidazo[2,1-b] rsc.orgmedchemexpress.comyoutube.comthiadiazoles, have also been synthesized and evaluated for their biological activities. researchgate.net
Similarly, numerous thiamine derivatives have been synthesized to investigate their potential as enzyme inhibitors or to improve bioavailability. organic-chemistry.orgyoutube.comasianpubs.org A notable example is the synthesis of pyrrothiamine, where the central thiazolium ring of thiamine is replaced with a pyrrole (B145914) ring, leading to potent and selective inhibitors of pyruvate (B1213749) dehydrogenase. organic-chemistry.org The development of S-acyl derivatives of thiamine, such as benfotiamine, has been shown to significantly enhance bioavailability compared to water-soluble forms of thiamine. asianpubs.org These synthetic efforts provide a basis for designing and creating novel this compound derivatives for comparative analysis in various biological assays.
Biochemical Mechanisms of Action of Imidazolethiamine
Antagonism of Thiamine (B1217682) Metabolism
Thiamine antagonists, including Imidazolethiamine, exert their effects by disrupting the normal metabolic processes involving thiamine. This disruption occurs through interference with cellular uptake and the subsequent phosphorylation required for thiamine's activation into its coenzyme form, thiamine pyrophosphate (TPP) nih.govnih.gov.
Thiamine is absorbed by cells through specific carrier-mediated transport systems and passive diffusion wikipedia.orgnih.govfrontiersin.org. In mammals, thiamine transporters, such as THTR-1 (encoded by SLC19A2) and THTR-2 (encoded by SLC19A3), are crucial for cellular uptake wikipedia.orgnih.govnih.gov. While specific studies detailing this compound's direct interaction with these transporters are limited in the provided literature, other thiamine antagonists have been shown to interfere with thiamine absorption nbu.ac.in. This interference can occur through competitive inhibition of transporter binding or by affecting the expression or function of these uptake mechanisms nih.govnbu.ac.in.
Following cellular uptake, thiamine is converted to its active coenzyme form, thiamine pyrophosphate (TPP), primarily through the action of thiamine pyrophosphokinase (TPK1) in the cytoplasm nih.govd-nb.infomdpi.com. Thiamine antagonists can disrupt this critical activation step. They may act as substrates for thiamine pyrophosphokinase, leading to the formation of inactive phosphorylated analogs, or they may inhibit the enzyme itself, thereby reducing the intracellular pool of active TPP nih.govnbu.ac.in. This inhibition of TPP synthesis is a key mechanism by which these compounds disrupt thiamine-dependent metabolic processes nih.gov.
Enzymatic Inhibition by this compound and its Derivatives
The primary biochemical role of thiamine is as a coenzyme, TPP, for several key enzymes involved in carbohydrate and amino acid metabolism nih.govnih.gov. This compound, as a structural analog of thiamine, can interfere with the function of these enzymes.
Thiamine pyrophosphate (TPP) is essential for the catalytic activity of enzymes such as pyruvate (B1213749) dehydrogenase complex (PDC) and transketolase (TK) nih.govnih.govwikipedia.org. These enzymes utilize the thiazolium ring of TPP to stabilize reactive intermediates during their catalytic cycles wikipedia.org. Thiamine antagonists, including this compound, can interact with the active sites of these enzymes, either by competing with TPP for binding or by being incorporated into the enzyme in a manner that disrupts its catalytic function nih.govnih.gov.
The pyruvate dehydrogenase complex (PDC) is a crucial mitochondrial enzyme complex responsible for the oxidative decarboxylation of pyruvate to acetyl-CoA, thereby linking glycolysis to the citric acid cycle and cellular respiration d-nb.infonih.govnih.govwikipedia.orge-dmj.orgfrontiersin.org. This compound has been identified as an antagonist and inhibitor of the Pyruvate Dehydrogenase Complex reference.md. By interfering with PDC activity, this compound can disrupt the flow of pyruvate into the citric acid cycle, leading to reduced ATP production and accumulation of pyruvate, potentially contributing to metabolic disturbances such as lactic acidosis mdpi.comnih.gov. While the precise molecular mechanism of this compound's inhibition of PDC is not fully elucidated in the provided literature, it is likely to involve competition with TPP for binding to the enzyme's active site, similar to other thiamine antagonists nih.gov.
Transketolase (TK) is a cytosolic enzyme that plays a vital role in the pentose (B10789219) phosphate (B84403) pathway (PPP). It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, which is essential for the synthesis of nucleotides and NADPH nih.govwikipedia.orgnih.govtermedia.pl. Thiamine deficiency leads to reduced transketolase activity, impairing the PPP and consequently affecting DNA synthesis and cellular redox balance nih.gov. Thiamine antagonists are known to inhibit transketolase activity, which can result in a deficit of essential metabolites like nucleotides nih.gov. Although specific data on this compound's quantitative effects on transketolase are not detailed, its classification as a thiamine antagonist implies it can modulate the activity of this critical ThDP-dependent enzyme.
Compound List:
Adenosine thiamine triphosphate
Acetyl-CoA
Amprolium
ATP
ADP
AMP
Alpha-ketoglutarate (B1197944) dehydrogenase (α-KGDH)
Caffeine
Cocaine
Chloroethylthiamine
Creatinine
DCA (Dichloroacetate)
Glyceraldehyde-3-P
Glycerol
Glutamate
Glycogen
HIF-1α (Hypoxia-inducible factor 1-alpha)
HSP27 (Heat shock protein 27)
this compound
IL-6 (Interleukin-6)
IL-1β (Interleukin-1 beta)
L-phenylalanine
L-serine
Metformin
Methylglyoxal (MG)
Mitochondrial thiamin pyrophosphate transporter (MTPPT) / SLC25A19
Myoinositol
N-acetyl-L-aspartate
NADPH
NADH
Nicotine
Norcocaine
Oxythiamine
p-hydroxy-nor-ephedrine
p53 (protein)
Phosphorylcholine
Pyruvate
Pyruvate Dehydrogenase Complex (PDC)
Pyruvate Dehydrogenase Kinase (PDK)
Pyruvate Dehydrogenase Phosphatase (PDP)
Pyrithiamine
Ribose-5-P
Sedoheptulose-7-P
Stat3 (signaling pathway)
Succinic acid
Sulfites
Tannic acid
Thiamine (Vitamin B1)
Thiamine monophosphate (TMP)
Thiamine pyrophosphate (TPP) / Thiamine diphosphate (B83284) (ThDP)
Thiamine pyrophosphokinase (TPK1)
Thiamine transporters (general, e.g., SLC19A2, SLC19A3)
Thiamine triphosphate (TTP)
TNF-α (Tumor Necrosis Factor-alpha)
Transketolase (TK)
Urea
Uremic material
Vitamin B1
Xylulose-5-P
Impact on Thiamine Pyrophosphate-Dependent Enzymes
Effects on Pyruvic Decarboxylase
This compound and other thiamine analogues have been investigated for their inhibitory effects on pyruvate decarboxylase (PDC) researchgate.netbeilstein-journals.orgportlandpress.comrsc.org. Pyruvate decarboxylase is a crucial enzyme in the metabolism of carbohydrates, particularly in the decarboxylation of pyruvate to acetaldehyde (B116499) and carbon dioxide in organisms like yeast. Thiamine pyrophosphate (TPP), the active form of thiamine, serves as an essential cofactor for PDC. Analogues like this compound can mimic the structure of TPP or its intermediates, allowing them to bind to the active site of PDC. This binding can be competitive with TPP, effectively blocking the substrate (pyruvate) from accessing the active site or interfering with the catalytic cycle. Research has shown that certain thiamine analogues, such as furan-based analogues, can be extremely potent inhibitors of PDC, exhibiting very low inhibition constants (Ki) beilstein-journals.org. The binding of these analogues can be so strong that it is essentially irreversible, even without forming a covalent linkage researchgate.net. This potent inhibition stems from their ability to mimic key intermediates or the active form of TPP, thereby capturing strong interactions within the enzyme's active site rsc.org.
Acetoin (B143602) Synthetase Interaction
Thiamine is a known cofactor for acetolactate synthase (ALS), the enzyme responsible for converting pyruvate into acetolactate, a precursor to acetoin oup.comoup.com. Acetoin synthesis is a thiamine-dependent process. When thiamine availability is reduced, or in the presence of thiamine analogues that interfere with ALS activity, acetoin production can be significantly impaired oup.comoup.com. This impairment can have physiological consequences, as acetoin synthesis is linked to pH homeostasis in some bacteria. While direct studies on this compound's specific interaction with acetoin synthetase are less prominent in the general literature, its nature as a thiamine analogue suggests it could potentially interfere with thiamine-dependent enzymes like ALS, thereby affecting acetoin synthesis.
General Principles of Enzyme Inhibition by Analogs
Enzyme inhibitors that are structural analogues of substrates or cofactors often exert their effects by interfering with the normal binding or catalytic processes of enzymes. These analogues can bind to the enzyme's active site, either competitively with the natural substrate or by inducing non-catalytic states researchgate.netwikipedia.orglibretexts.orgmicrobenotes.com. The mechanisms by which these analogues inhibit enzymes are diverse and often involve specific molecular interactions.
Steric Hindrance Mechanisms
Steric hindrance is a key principle in enzyme inhibition where the physical bulk of an inhibitor molecule impedes the binding or proper orientation of the substrate within the enzyme's active site fastercapital.comnih.govcsic.esresearchgate.netnih.govlibretexts.org. When an inhibitor, particularly a substrate analogue, possesses a size or shape that clashes with the contours of the active site, it can prevent the substrate from binding effectively or alter the enzyme's conformation in a way that reduces catalytic efficiency fastercapital.comnih.gov. This can occur if the inhibitor occupies the active site directly, blocking substrate access, or if it binds elsewhere but causes a conformational change that indirectly hinders substrate binding nih.govcsic.es. Protein engineering studies have demonstrated that enlarging side chains within an enzyme's binding cleft can lead to significant drops in catalytic efficiency due to steric hindrance nih.gov.
Conformational Change Induction
Enzyme inhibition can also be achieved through conformational changes induced by the inhibitor microbenotes.comcsic.eswikipedia.orgbritannica.compharmacologycanada.orgnih.govresearchgate.netkhanacademy.orgyoutube.com. This often occurs when an inhibitor binds to an allosteric site, a location on the enzyme distinct from the active site. Binding at the allosteric site can trigger a cascade of molecular rearrangements within the enzyme, altering the shape and chemical properties of the active site britannica.compharmacologycanada.orgkhanacademy.org. This induced conformational shift can reduce the enzyme's affinity for its substrate, destabilize the enzyme-substrate complex, or lock the enzyme in a non-catalytic conformation, thereby inhibiting its activity microbenotes.comwikipedia.orgbritannica.compharmacologycanada.orgnih.govkhanacademy.org. The induced-fit model of enzyme action, where the enzyme's active site molds around the substrate, also highlights the dynamic nature of enzyme conformation, which can be similarly influenced by inhibitors britannica.comkhanacademy.orgyoutube.comfuturelearn.comstudymind.co.uk.
Disruption of Metabolic Pathways
Effects on Carbohydrate Metabolism and Pyruvate Accumulation
Thiamine, in its active form thiamine pyrophosphate (TPP), is a vital cofactor for several key enzymes in carbohydrate metabolism, most notably the pyruvate dehydrogenase complex (PDC) and pyruvate decarboxylase (PDC) portlandpress.comgrantome.comoregonstate.edumdpi.com. These enzymes are responsible for the conversion of pyruvate into acetyl-CoA, a critical step that allows pyruvate to enter the citric acid cycle for aerobic respiration.
In the absence of sufficient thiamine, or in the presence of potent thiamine analogues like this compound that can inhibit these enzymes, the conversion of pyruvate to acetyl-CoA is impaired grantome.comoregonstate.edumdpi.comvirginia.eduresearchgate.net. This metabolic block leads to the accumulation of pyruvate. Under anaerobic conditions or when aerobic metabolism is compromised, pyruvate is preferentially shunted towards the production of lactate grantome.comoregonstate.edumdpi.comvirginia.eduresearchgate.net. This accumulation of lactate can result in lactic acidosis, a condition characterized by a buildup of lactic acid in the bloodstream, which can lead to severe metabolic disturbances, tissue hypoxia, organ dysfunction, and potentially death grantome.comoregonstate.eduvirginia.edu. The disruption of pyruvate metabolism by thiamine deficiency or inhibition highlights the central role of thiamine in maintaining aerobic energy production and preventing the detrimental effects of pyruvate and lactate accumulation.
Investigations of Imidazolethiamine in Model Biological Systems Non Human
In vitro Studies on Cellular and Enzyme Systems
Research into Imidazolethiamine's effects at the cellular and enzymatic level provides foundational insights into its mechanism of action. These studies typically involve controlled laboratory conditions to isolate specific biochemical interactions.
Analysis of Inhibitory Efficacy (e.g., IC50, Ki values)
Studies have aimed to quantify the potency of this compound as an inhibitor against various biological targets. The inhibitory efficacy is often expressed through parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are critical for understanding the concentration-dependent effects of the compound. For instance, research has explored its interaction with specific enzymes, revealing dose-dependent inhibition patterns. Detailed quantitative data, such as IC50 and Ki values, are essential for comparing the efficacy of this compound against different targets and for guiding further drug development or mechanistic studies.
Enzyme Kinetics and Binding Studies
Beyond simple inhibition, detailed enzyme kinetics and binding studies have been employed to elucidate the precise manner in which this compound interacts with its target enzymes. These investigations often involve analyzing changes in reaction rates under varying substrate and inhibitor concentrations, allowing for the determination of kinetic parameters such as Vmax and Km. Furthermore, binding studies, which may include techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), provide direct evidence of compound-protein interactions and can characterize the thermodynamics and affinity of binding. Such studies help to classify this compound's inhibitory mechanism, for example, as competitive, non-competitive, or uncompetitive.
Microbial Growth Inhibition Studies
This compound has been evaluated for its potential to inhibit the growth of various microorganisms. These studies are crucial for assessing its antimicrobial properties and understanding its impact on microbial physiology.
Effects on Thiamine-Requiring Microorganisms
Specific investigations have focused on the effects of this compound on microorganisms that are dependent on thiamine (B1217682) (Vitamin B1) for their growth and survival. Thiamine is a vital cofactor in numerous metabolic pathways, particularly in carbohydrate metabolism. By interfering with thiamine metabolism or its active form, thiamine pyrophosphate (TPP), this compound can exert significant inhibitory effects on these essential microorganisms. Studies have demonstrated that the presence of this compound can lead to a reduction in the growth rate or complete cessation of growth in susceptible microbial species that rely on thiamine.
Impact on Microbial Metabolic States
The influence of this compound extends to the broader metabolic landscape of microorganisms. Beyond direct growth inhibition, research has explored how the compound affects key metabolic pathways and cellular functions. This can include alterations in energy production, biosynthesis, or the utilization of nutrients. By disrupting thiamine-dependent enzymes, this compound can indirectly impact cellular redox balance, carbon flux, and the synthesis of essential biomolecules. Understanding these metabolic shifts provides a more comprehensive picture of the compound's antimicrobial mechanism and potential side effects on microbial physiology.
In vivo Studies in Animal Models (Non-Clinical)
To assess the biological activity and effects of this compound in a more complex physiological context, studies have been conducted using animal models. These non-clinical investigations aim to bridge the gap between in vitro findings and potential therapeutic applications by evaluating the compound's behavior within a living organism. Such studies can provide data on absorption, distribution, metabolism, and excretion (ADME) properties, as well as observe systemic effects and efficacy in disease models. However, this section strictly focuses on the biological activity and does not include dosage or safety profiles.
Development of Thiamine Deficiency Models
This compound and other synthetic antimetabolites are instrumental in the development of experimental models designed to mimic or study thiamine deficiency. By administering these compounds to model organisms, researchers can induce a state of thiamine deficiency, allowing for the observation of physiological and biochemical changes that occur when thiamine-dependent metabolic pathways are impaired.
Mechanism of Action: Synthetic anti-thiamine compounds, including this compound derivatives, function by interfering with thiamine's biological roles. This interference can occur through various mechanisms, such as blocking thiamine uptake into cells or inhibiting the activity of thiamine-dependent enzymes. For example, studies have shown that this compound and benzoyl imidazole (B134444) thiamine can restrict the growth of certain microorganisms by inhibiting thiamine uptake nbu.ac.in.
Experimental Induction: The use of these synthetic analogues provides a controlled method for inducing thiamine deficiency in laboratory settings. This approach is crucial for studying the specific effects of thiamine deprivation without the confounding factors that might be present in dietary deficiency models. Research has explored the effects of these compounds on microbial growth, demonstrating their capacity to disrupt essential metabolic processes reliant on thiamine nbu.ac.in.
Metabolic Response Characterization in Organisms
Enzyme Activity: Thiamine, in its active form thiamine diphosphate (B83284) (TDP), is a crucial cofactor for several key enzymes involved in carbohydrate metabolism, including pyruvate (B1213749) dehydrogenase complex (PDHC) and alpha-ketoglutarate (B1197944) dehydrogenase complex (KGDHC) nih.gov. In models of thiamine deficiency induced by this compound or similar compounds, a reduction in the activity of these enzymes is expected. Studies on thiamine deficiency in general highlight that decreased thiamine levels lead to diminished activity of these thiamine-dependent enzymes, impacting energy production pathways nih.govuky.edu.
Metabolite Profiling: Characterizing the metabolic response involves identifying and quantifying changes in various metabolites. For instance, in general thiamine deficiency, alterations in glucose metabolism, the pentose (B10789219) phosphate (B84403) pathway (where transketolase, a thiamine-dependent enzyme, plays a role), and amino acid metabolism are observed uky.eduescholarship.org. Research using synthetic analogues would aim to replicate and study these specific metabolic shifts in controlled experimental setups. For example, studies on thiamine deficiency in mice have shown reduced thiamine vitamers in various tissues and significant changes in the metabolome, including alterations in amino acids and organic acids escholarship.org. While direct studies on this compound's specific metabolomic impact are not detailed in the provided snippets, the general understanding of thiamine deficiency provides a framework for expected metabolic alterations.
Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules, including Imidazolethiamine nih.govemerypharma.com. It provides detailed information about the arrangement of atoms within a molecule, such as the connectivity of carbon and hydrogen atoms, the presence of specific functional groups, and the stereochemistry of the compound nih.govemerypharma.comsaromics.com. Proton NMR (¹H NMR) reveals the chemical environment and neighboring protons of hydrogen atoms through chemical shifts and spin-spin coupling patterns emerypharma.com. Carbon-13 NMR (¹³C NMR) provides insights into the carbon skeleton nih.govsaromics.com. For this compound, NMR spectroscopy has been vital in studying its chemical reactivity, such as acid-catalyzed exchange processes. Specifically, research has demonstrated that the protons on the C(2′)-methyl group of this compound, similar to thiamine (B1217682) and oxythiamine, undergo exchange in deuterium (B1214612) oxide researchgate.net. The precise positions of these exchanges have been identified using NMR studies researchgate.net. Advanced NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), further aid in confirming structural assignments by establishing correlations between different nuclei within the molecule nih.govemerypharma.com.
Mass Spectrometry (MS) for Compound Confirmation and Exchange Studies
Mass Spectrometry (MS) is an indispensable tool for confirming the identity and molecular weight of chemical compounds nih.govnih.gov. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Impact (EI) Mass Spectrometry provide mass-to-charge ratio (m/z) values, which can correspond to the molecular ion or protonated/deprotonated species nih.govnih.gov. The fragmentation patterns generated during the mass spectrometry process offer further structural insights, helping to identify substructures and functional groups within the molecule nih.govnih.gov. For this compound, MS plays a crucial role in verifying structural integrity and in the study of chemical transformations. Mass spectrometry has been used to confirm the positions of deuterium exchange identified through NMR studies, thereby contributing to a comprehensive understanding of this compound's chemical behavior researchgate.net. High-resolution mass spectrometry, such as Liquid Chromatography-Time-of-Flight High Resolution Mass Spectrometry (LC-TOF HRMS), enhances the accuracy of compound identification and quantification umich.edu.
Spectroscopic and Biochemical Tools in Thiamine Analog Research
Research into thiamine analogs, including this compound, often employs a broader array of spectroscopic and biochemical tools to investigate their properties and interactions. Infrared (IR) spectroscopy can identify functional groups by analyzing molecular vibrations nih.govmit.edu. UV-Vis spectroscopy is frequently used for quantification, often after converting thiamine derivatives into fluorescent thiochrome, which exhibits characteristic absorbance and emission spectra cornell.edu. Fluorescence spectroscopy itself serves as a sensitive method for detecting molecular interactions and enzyme activities, such as monitoring NADH fluorescence in enzymatic assays cornell.edubenthamopen.com. High-Performance Liquid Chromatography (HPLC) is a standard technique for separating, identifying, and quantifying thiamine and its related compounds in various samples cornell.eduethz.ch. Biochemical assays are critical for assessing the functional impact of these analogs, particularly their interactions with thiamine pyrophosphate (TPP)-dependent enzymes. Studies often evaluate the inhibitory effects of thiamine analogs on enzymes like transketolase using diverse biochemical assay formats mit.edubenthamopen.comchemrxiv.orgacs.orgnih.gov. These investigations help to elucidate the mechanism of action and biological relevance of these compounds.
Microplate Assays for Biochemical Properties
Microplate assays, also known as microtiter plate assays, are widely utilized for high-throughput screening and biochemical analysis due to their efficiency and ability to process multiple samples simultaneously. For thiamine and its related compounds, these assays are adapted for various purposes. For instance, a Vitamin B1 microplate assay kit employs a colorimetric detection method for quantifying Vitamin B1 content, typically measured using a microplate reader cohesionbio.com. Another application involves the development of microtiter plate formats for enzyme activity assays, such as measuring transketolase activity by monitoring changes in NADH fluorescence benthamopen.comresearchgate.net. These assays are instrumental in evaluating the biochemical properties of thiamine analogs, including their enzyme inhibitory potential and their role in metabolic pathways nih.govbenthamopen.comresearchgate.net. Absorbance measurements for assessing biological activities can also be performed using multiplate spectrophotometers nih.gov.
Data Tables
Table 1: this compound - General Properties and Identifiers
| Property/Identifier | Value | Source |
| Name | This compound | - |
| CAS Number | 305-25-9 | epa.gov |
| DTXSID | DTXSID30184569 | epa.gov |
| Molecular Formula | Not explicitly specified in searches | - |
| Molecular Weight | Not explicitly specified in searches | - |
| Structural Notes | Combines imidazole (B134444) and thiamine moieties | - |
Table 2: Common Spectroscopic and Biochemical Tools in Thiamine Analog Research
| Tool/Technique | Primary Application(s) | Key References |
| NMR Spectroscopy | Structural elucidation, confirmation of chemical structure, analysis of exchange processes. | nih.govemerypharma.comresearchgate.netmit.edu |
| Mass Spectrometry (MS) | Compound confirmation, molecular weight determination, fragmentation analysis, exchange studies. | nih.govresearchgate.netnih.gov |
| UV-Vis Spectroscopy | Quantification (often post-conversion to thiochrome), absorbance measurements. | cornell.edu |
| Fluorescence Spectroscopy | Sensitive detection, monitoring enzyme activity (e.g., NADH fluorescence). | cornell.edubenthamopen.com |
| FTIR Spectroscopy | Identification of functional groups, tautomer analysis. | nih.govmit.edu |
| HPLC | Separation and quantification of compounds, metabolite profiling. | cornell.eduethz.ch |
| Biochemical Assays | Enzyme activity measurement, assessing enzyme inhibition, studying metabolic pathways. | mit.edubenthamopen.comchemrxiv.orgacs.orgnih.gov |
Theoretical and Computational Approaches to Imidazolethiamine Activity
Molecular Docking and Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. arabjchem.orgnih.gov This method is crucial for understanding the interactions that drive the biological activity of imidazole-containing compounds and thiamine (B1217682) analogs. nih.gov Docking simulations calculate the binding affinity and model the conformation of the ligand within the active site of its target protein, providing a detailed picture of the intermolecular forces involved. nih.govmdpi.com
In the context of thiamine analogs, molecular docking is frequently employed to study their interactions with thiamine pyrophosphokinase (TPK) and other thiamine diphosphate (B83284) (ThDP)-dependent enzymes. asm.org For instance, docking studies on the thiamine analog N3-pyridyl thiamine (N3PT) revealed an almost identical binding mode within TPK compared to thiamine itself, helping to explain its competitive inhibition mechanism. asm.orgnih.gov These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand, stabilizing the complex. mdpi.com The binding energy, often expressed in kcal/mol, is a key output that helps rank potential inhibitors. mdpi.com
Molecular dynamics (MD) simulations can further refine the static picture provided by docking. rdd.edu.iqnih.gov MD simulations model the movement of every atom in the system over time, offering insights into the stability of the ligand-protein complex and the dynamic nature of their interactions. mdpi.comnih.gov This combined approach of docking and MD simulation provides a robust framework for elucidating binding mechanisms and guiding the rational design of new inhibitors. nih.govnih.gov
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyridyl–imidazole (B134444) C5 | SARS-CoV-2 Mpro | -8.3 | HIS A:41, CYS A:145 | mdpi.com |
| Thiophenyl–imidazole C1 | SARS-CoV-2 Mpro | -8.2 | HIS A:41, CYS A:145 | mdpi.com |
| Imidazolyl–methanone C10 | SARS-CoV-2 Mpro | -9.0 (Highest Affinity) | Not Specified | mdpi.com |
| Quinoline–imidazole C14 | SARS-CoV-2 Mpro | -7.7 | Not Specified | mdpi.com |
| N3-pyridyl thiamine (N3PT) | Thiamine Pyrophosphokinase (TPK) | Not Specified | Shows almost identical binding mode to thiamine | asm.orgnih.gov |
Structure-Activity Relationship (SAR) Analysis of Analogs
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For thiamine analogs and imidazole derivatives, SAR studies provide critical information for optimizing potency, selectivity, and other pharmacological properties. cam.ac.ukdrugbank.comnih.gov These studies involve synthesizing a series of related compounds (analogs) with systematic modifications to their structure and evaluating their effects in biological assays.
A common strategy in the design of thiamine antagonists is to replace the positively charged thiazolium ring of thiamine pyrophosphate (TPP) with a neutral aromatic ring, such as a triazole, furan, or imidazole moiety. cam.ac.ukresearchgate.net This modification typically abolishes catalytic activity while allowing the analog to compete with the natural coenzyme for binding to TPP-dependent enzymes. researchgate.net Further modifications can be made to other parts of the molecule to probe different binding pockets of the target enzyme. For example, altering the tail group that replaces the pyrophosphate of TPP can influence cell permeability and enzyme inhibition. researchgate.net
SAR studies on other classes of imidazole-containing compounds have revealed key structural features necessary for activity. For instance, in a series of N,N-disubstituted 2-aminobenzothiazoles, the N-propyl imidazole moiety was found to be essential for their antibacterial activity. nih.gov Similarly, studies on thiadiazole-imidazole derivatives identified specific substitutions that conferred potent anticancer activity. nih.gov These analyses allow researchers to build predictive models that guide the design of next-generation compounds with improved therapeutic profiles. researchgate.net
| Compound/Analog | Structural Modification | Biological Activity/Finding | Reference |
|---|---|---|---|
| Triazole-ThDP | Replacement of thiazolium ring with a neutral triazole ring | Abolishes catalytic activity; acts as a TPP antagonist | researchgate.net |
| N3-pyridyl thiamine (N3PT) | Thiamine analog | IC50 value 10-fold lower than oxythiamine against P. falciparum | nih.gov |
| 2-aminobenzothiazole analog (Compound 3) | Lacks the N-propylimidazole group | Inactive (MIC > 100 μM) against S. aureus | nih.gov |
| Thiadiazole-imidazole derivatives | Varied aryl and other substitutions | Many tested compounds showed moderate to high anticancer activity against HEPG2-1 cell line | nih.gov |
| Furan-based thiamine analogs | Replacement of thiazolium ring with a neutral furan scaffold | Act as inhibitors of TPP-dependent enzymes | researchgate.net |
Computational Predictions in Biochemical Pathway Analysis
One primary application is to predict the metabolic fate of a novel compound. By applying known biotransformation rules, computational tools can forecast the formation of metabolites, which may themselves be active or inactive. nih.gov For thiamine analogs, a key question is whether they can be processed by the same enzymes that metabolize thiamine, such as thiamine pyrophosphokinase (TPK). asm.org For example, oxythiamine is known to be converted into its active diphosphate form by TPK, which then inhibits TPP-dependent enzymes. researchgate.net Computational pathway analysis can help predict if similar bioactivation occurs for other analogs.
Furthermore, these computational methods can identify which metabolic pathways are most likely to be affected by an inhibitor. hilarispublisher.com By mapping known TPP-dependent enzymes—such as pyruvate (B1213749) dehydrogenase and transketolase—within the broader metabolic network, researchers can predict the downstream consequences of their inhibition. researchgate.net Databases like KEGG and BioCyc provide extensive maps of metabolic pathways that can be used for this type of systems-level analysis. nih.govhilarispublisher.com Integrating multi-omics data (genomics, transcriptomics, metabolomics) with these pathway models can further enhance the accuracy of predictions, providing a holistic view of a compound's impact on cellular physiology. nih.govbiorxiv.org
| Tool/Database | Function in Pathway Analysis | Reference |
|---|---|---|
| KEGG (Kyoto Encyclopedia of Genes and Genomes) | A large, curated database of metabolic and signaling pathways from a wide range of organisms. | nih.gov |
| BioCyc | A collection of Pathway/Genome Databases (PGDBs), each containing the predicted metabolic network of an organism. | nih.govhilarispublisher.com |
| Cytoscape | An open-source software platform for visualizing, analyzing, and manipulating molecular interaction networks and pathways. | nih.gov |
| PathVisio | A tool for displaying and editing biological pathways, often used with WikiPathways and Reactome data. | nih.gov |
| Metabolic In Silico Network Expansion (MINE) | Databases used to predict novel biotransformations and metabolites resulting from enzyme promiscuity. | nih.gov |
Future Directions and Research Perspectives
Development of Novel Thiamine (B1217682) Antimetabolite Probes
The development of targeted chemical probes is paramount for dissecting the intricate roles of thiamine and its antagonists within cellular pathways. Current thiamine antimetabolites, while valuable, often exhibit limitations in specificity, cellular penetration, or metabolic stability. Future research will focus on designing and synthesizing novel Imidazolethiamine derivatives or entirely new classes of thiamine antimetabolites with enhanced properties. These probes are envisioned to possess improved affinity for specific thiamine diphosphate (B83284) (ThDP)-dependent enzymes, enabling the precise mapping of their inhibitory effects. Furthermore, probes with tailored pharmacokinetic profiles, including enhanced cell membrane permeability and resistance to rapid clearance, will be crucial for in vivo applications and detailed mechanistic studies. The design of fluorescently tagged or radiolabeled analogues could also facilitate real-time tracking of antimetabolite distribution and metabolic flux within living systems, providing unprecedented insights into thiamine homeostasis disruption.
Table 1: Comparative Characteristics of Hypothetical Novel Thiamine Antimetabolite Probes
| Probe Design Feature | Target Affinity (nM) | Cell Permeability (LogP) | Metabolic Stability (T½, hrs) | Imaging Capability | Potential Application |
| This compound Analog A | 5-15 | 2.5-3.5 | 4-6 | Fluorescent Tag | Enzyme Inhibition Studies |
| This compound Analog B | 1-5 | 3.0-4.0 | 6-8 | Radiolabeled | In vivo Tracer Studies |
| Novel Scaffold C | <1 | 3.5-4.5 | 8-12 | PET/SPECT Compatible | Therapeutic Target Validation |
| Oxythiamine (Reference) | 10-50 | 1.0-2.0 | 2-3 | None | General Antimetabolite |
Note: Values are hypothetical and illustrative of desired improvements.
Detailed Research Findings (Expected): Future research findings in this area are anticipated to include the successful synthesis and characterization of novel antimetabolite probes. These findings would demonstrate significantly improved binding affinities to key thiamine-dependent enzymes (e.g., pyruvate (B1213749) dehydrogenase, transketolase) compared to existing compounds like oxythiamine. Studies would report enhanced cellular uptake and retention, validated through biochemical assays and microscopy. Furthermore, the development of probes suitable for advanced imaging techniques would yield data visualizing the precise localization and dynamic interaction of these antimetabolites within cellular compartments and tissues, offering direct evidence of their impact on metabolic pathways.
Advanced Methodologies for Studying Metabolic Antagonism
Investigating the complex interplay of metabolic antagonism, particularly the effects of compounds like this compound, necessitates the application of cutting-edge methodologies. Advanced analytical techniques are crucial for dissecting the downstream consequences of thiamine pathway disruption at a systems level. High-resolution mass spectrometry, coupled with sophisticated metabolomic and lipidomic profiling, will be instrumental in identifying subtle metabolic shifts induced by this compound. Techniques such as quantitative proteomics and transcriptomics will further elucidate how cellular machinery adapts or succumbs to thiamine deficiency or antimetabolite interference.
Furthermore, the integration of genome-wide screening approaches, such as CRISPR-Cas9 libraries, will enable the identification of genes or pathways that confer resistance or sensitivity to this compound, thereby revealing novel cellular defense mechanisms or vulnerabilities. Single-cell analysis technologies will be vital for understanding the heterogeneity of cellular responses within a population, uncovering cell-type-specific susceptibilities to thiamine antagonism. Computational flux analysis, utilizing isotopically labeled substrates, will provide quantitative insights into the dynamic flow of metabolites through pathways affected by this compound, offering a comprehensive view of metabolic rewiring.
Table 2: Comparison of Advanced Methodologies for Studying Metabolic Antagonism
| Methodology | Primary Output | Resolution / Sensitivity | Throughput | Applicability to Thiamine Antagonism | Key Research Questions Addressed |
| Untargeted Metabolomics (LC-MS/MS) | Global metabolite profiles | High | High | Identifying downstream effects | What metabolic pathways are altered? |
| CRISPR Screening | Gene knockouts/knockdowns | High | Medium | Identifying resistance/sensitivity genes | What genetic factors influence response? |
| Single-Cell RNA-Seq/Metabolomics | Gene/metabolite expression per cell | Very High | Medium | Understanding cellular heterogeneity | How do individual cells respond? |
| Computational Flux Analysis | Metabolic pathway flux rates | Quantitative | Low | Quantifying pathway activity | How is metabolic flux rerouted? |
| Quantitative Proteomics | Protein abundance and post-translational modifications | High | Medium | Identifying protein-level changes | Which enzymes are affected? |
Detailed Research Findings (Expected): Expected research findings from employing these advanced methodologies include the comprehensive identification of metabolic signatures associated with this compound exposure, pinpointing specific enzymes or pathways that are critically dysregulated. CRISPR screens are expected to reveal key genes whose modulation significantly alters cellular viability or metabolic state in the presence of this compound, potentially uncovering novel drug targets or resistance mechanisms. Single-cell analyses will likely demonstrate distinct metabolic states within cell populations exposed to this compound, highlighting subpopulations that are particularly vulnerable or resilient. Flux analysis will provide quantitative data on how this compound perturbs central carbon metabolism, such as glycolysis or the Krebs cycle, by altering the flux through specific enzymatic steps.
Theoretical Frameworks for Understanding Thiamine Homeostasis Disruption
Establishing robust theoretical frameworks is essential for predicting and understanding the complex dynamics of thiamine homeostasis and how it is perturbed by antimetabolites like this compound. Future research will focus on developing sophisticated computational models that integrate biochemical pathways, cellular transport mechanisms, and regulatory feedback loops governing thiamine metabolism. These models will aim to simulate the cellular and organismal consequences of thiamine deficiency or antagonism, allowing for the prediction of cellular responses under various conditions.
Systems biology approaches, including network analysis and agent-based modeling, will be employed to map the interconnectedness of thiamine metabolism with other cellular processes, such as energy production, redox balance, and biosynthesis. Such frameworks can help identify critical control points and emergent properties of thiamine homeostasis. Furthermore, integrating data from experimental studies (e.g., metabolomics, proteomics) into these theoretical models will allow for their validation and refinement, leading to more accurate predictions of how this compound disrupts normal physiological states. This predictive capability is crucial for guiding experimental design and identifying potential therapeutic strategies.
Table 3: Illustrative Parameters for Thiamine Homeostasis Computational Models
| Model Component | Parameter Description | Units | Typical Range (Hypothetical) | Impact of this compound (Hypothetical) |
| Thiamine Uptake | Michaelis-Menten constant (Km) for transporter | µM | 0.1 - 1.0 | Increased (due to competition) |
| Thiamine Phosphorylation | Rate constant for Thiamine Pyrophosphokinase (TPK) | min⁻¹ | 0.5 - 2.0 | Decreased (if TPK is inhibited) |
| ThDP-Enzyme Binding | Dissociation constant (Kd) for ThDP-enzyme complex | nM | 10 - 100 | Decreased affinity (due to antimetabolite) |
| Enzyme Activity (e.g., PDC) | Maximum reaction velocity (Vmax) | µmol/min/mg | 50 - 200 | Decreased |
| Cellular Thiamine Pool | Steady-state concentration | nmol/g | 3 - 13 | Decreased |
| Homeostatic Feedback | Sensitivity of TPK expression to intracellular ThDP levels | Fold-change | 1.5 - 3.0 | Altered |
Note: Parameters are illustrative and represent factors that could be modeled.
Detailed Research Findings (Expected): Research findings derived from theoretical frameworks are expected to include the development of predictive computational models that accurately simulate the cellular response to varying levels of thiamine and this compound. These models will likely identify key regulatory nodes and feedback mechanisms that maintain thiamine homeostasis, and how this compound disrupts these specific points. Validation of these models against experimental data will provide strong evidence for proposed mechanisms of action. Furthermore, simulation studies could predict the efficacy of different therapeutic interventions aimed at restoring thiamine balance or counteracting this compound's effects, thereby guiding future experimental validation and potential clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing imidazolethiamine in laboratory settings?
- Methodological Answer : Synthesis of this compound typically involves condensation reactions between thiamine derivatives and imidazole precursors under controlled pH and temperature. Characterization should employ a combination of spectroscopic techniques (e.g., NMR for structural elucidation ), mass spectrometry for molecular weight confirmation, and HPLC for purity assessment. Researchers should cross-validate results with X-ray crystallography if crystalline forms are obtainable .
Q. How can researchers evaluate the stability of this compound under varying physiological conditions?
- Methodological Answer : Stability studies should be designed using accelerated degradation protocols (e.g., exposure to heat, light, and acidic/alkaline buffers) followed by quantitative analysis via UV-Vis spectroscopy or LC-MS. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under standard storage conditions . Parallel control experiments with structurally related thiamine analogs are recommended to isolate degradation pathways specific to this compound .
Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection offers high sensitivity for this compound quantification in plasma or tissue homogenates. For trace-level analysis, LC-MS/MS with isotope-labeled internal standards (e.g., deuterated this compound) minimizes matrix interference . Researchers should validate assays per ICH guidelines, including tests for linearity, precision, and recovery rates .
Advanced Research Questions
Q. What experimental strategies can elucidate the molecular mechanisms of this compound in enzymatic systems?
- Methodological Answer : To investigate mechanistic interactions, employ in vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of cofactor displacement in thiamine-dependent enzymes like transketolase). Molecular docking simulations and mutagenesis studies can identify binding residues critical for this compound activity. Cross-reference findings with cryo-EM or crystallographic data if available . For contradictory results, use isothermal titration calorimetry (ITC) to resolve discrepancies in binding affinity measurements .
Q. How should researchers design pharmacokinetic studies to assess this compound bioavailability and tissue distribution?
- Methodological Answer : Use radiolabeled this compound (e.g., ¹⁴C or ³H isotopes) in rodent models to track absorption, metabolism, and excretion. Combine compartmental pharmacokinetic modeling with mass spectrometry imaging (MSI) for spatially resolved tissue distribution data. Address inter-species variability by validating results in multiple animal models and human-derived organoids .
Q. What frameworks are effective for resolving contradictions in published data on this compound’s efficacy?
- Methodological Answer : Apply systematic review protocols (PRISMA guidelines) to aggregate and meta-analyze preclinical data. Stratify studies by experimental variables (e.g., dosage, model organisms) to identify confounding factors. For mechanistic contradictions, replicate key experiments under standardized conditions, documenting batch-to-batch compound variability via orthogonal assays . Utilize the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
Methodological Best Practices
- Experimental Design : Use factorial designs to test multiple variables (e.g., pH, temperature) simultaneously, reducing resource expenditure while maximizing data output .
- Data Validation : Integrate primary data (e.g., lab-generated pharmacokinetic curves) with secondary data (published IC₅₀ values) to strengthen conclusions. Discrepancies should trigger sensitivity analyses to assess robustness .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for ethical animal use and transparent reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
